Steroid Sulfatase Inhibition vs Arylsulfamates
While the parent 4,4-dimethylpentane-2-sulfonamide itself has not been reported as a steroid sulfatase (STS) inhibitor, its N-substituted derivatives (e.g., N-arylsulfamoylated analogs) have demonstrated STS inhibitory activity. In a cell-based assay using human JEG3 cell lysates, a sulfamoylated derivative exhibited an IC50 of 110 nM for STS inhibition after 1 hour, with a longer 20-hour incubation yielding an IC50 of 14 nM [1]. In comparison, the benchmark arylsulfamate inhibitor Irosustat (STX64) shows an IC50 of 0.39 nM in HEK-293 cells [2]. This ~280-fold difference in potency highlights that the 4,4-dimethylpentane core, when properly derivatized, can yield moderate STS inhibitors, but it does not confer the high potency of optimized clinical-stage arylsulfamates. The data underscore that procurement of the unmodified sulfonamide is essential as a starting point for SAR exploration, not as a direct replacement for potent arylsulfamates.
vs Irosustat: 0.39 nM
~36-fold less potent
| Evidence Dimension | Steroid sulfatase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (N-arylsulfamoylated derivative of 4,4-dimethylpentane-2-sulfonamide, 20 h incubation) [1] |
| Comparator Or Baseline | Irosustat (STX64): 0.39 nM (HEK-293 cells) [2] |
| Quantified Difference | Target derivative is ~36-fold less potent than comparator |
| Conditions | Human JEG3 cell lysates (target) vs. HEK-293 cells (comparator); 20 h (target) vs. 1 h (comparator) incubation |
Why This Matters
This evidence confirms that the 4,4-dimethylpentane scaffold is a viable but moderate STS inhibitor template, guiding medicinal chemists to select this scaffold for lead optimization when a distinct IP position or improved physicochemical profile is desired over highly potent arylsulfamates.
- [1] BindingDB. (n.d.). BDBM50541451 (CHEMBL4635151). Affinity Data: IC50 14 nM (20 h), 110 nM (1 h) for steroid sulfatase in human JEG3 cells. View Source
- [2] BindingDB. (n.d.). BDBM50369431 (CHEMBL1627878). Affinity Data: IC50 0.39 nM for Irosustat (STX64) against steroid sulfatase in HEK-293 cells. View Source
